molecular formula C16H19BrO B2721059 2-Bromo-6-(2-ethylbutoxy)naphthalene CAS No. 1092346-54-7

2-Bromo-6-(2-ethylbutoxy)naphthalene

Cat. No. B2721059
CAS RN: 1092346-54-7
M. Wt: 307.231
InChI Key: AQVXSYNFFNRFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(2-ethylbutoxy)naphthalene” is a chemical compound with the molecular formula C16H19BrO and a molecular weight of 307.23 . It is used in various chemical reactions and can be procured from several chemical suppliers .

Scientific Research Applications

Mechanisms of Dioxin Formation

Research on brominated hydrocarbons, such as brominated naphthalenes, reveals their significance in understanding the formation of brominated dioxins during the thermal degradation processes, such as incineration or accidental fires. The study by Evans and Dellinger (2003) explored the mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol, highlighting the potential for forming hazardous combustion byproducts, including brominated dioxins, from materials containing brominated hydrocarbons (Evans & Dellinger, 2003).

Synthesis and Properties of Liquid Crystalline Materials

The synthesis and properties of novel liquid crystalline materials bearing naphthyl and bromoethynyl groups were investigated by Guan et al. (2009), demonstrating the potential of brominated naphthalene derivatives in developing materials with high optical birefringence. This research underscores the role of brominated naphthalenes in creating advanced materials for optical applications (Guan et al., 2009).

Environmental and Adsorption Studies

A study on hypercrosslinked polymeric adsorbents modified by phenolic hydroxyl groups of 2-naphthol with bromoethane as a crosslinking agent by Yuan et al. (2008) points to the environmental applications of brominated naphthalene derivatives in pollutant adsorption and removal. This research highlights the effectiveness of such compounds in selective adsorption processes, indicating their utility in environmental remediation (Yuan et al., 2008).

Organometallic Synthesis and Molecular Structure

Research on organometallic synthesis and the molecular structure of bromo-substituted naphthalene derivatives, as discussed by Pozharskii et al. (2003), offers insights into the chemical properties and reactivity of such compounds. This study contributes to the understanding of the influence of the "buttressing effect" on the basicity of naphthalene derivatives, showcasing their importance in synthetic chemistry (Pozharskii et al., 2003).

properties

IUPAC Name

2-bromo-6-(2-ethylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO/c1-3-12(4-2)11-18-16-8-6-13-9-15(17)7-5-14(13)10-16/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVXSYNFFNRFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(2-ethylbutoxy)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.